molecular formula C18H29N3O6 B10782775 Cathepsin B Inhibitor III

Cathepsin B Inhibitor III

Cat. No.: B10782775
M. Wt: 383.4 g/mol
InChI Key: ZEZGJKSEBRELAS-PEDHHIEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cathepsin B Inhibitor III is a synthetic compound designed to inhibit the activity of cathepsin B, a cysteine protease enzyme found in lysosomes. Cathepsin B plays a crucial role in various physiological processes, including protein degradation, apoptosis, and immune responses. Overexpression of cathepsin B has been linked to several pathological conditions, such as cancer, Alzheimer’s disease, and inflammatory diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cathepsin B Inhibitor III typically involves a multistep process that includes the formation of key intermediates followed by their functionalization. One common synthetic route involves the use of a multicomponent reaction to form the core structure, followed by specific modifications to introduce functional groups that enhance inhibitory activity . The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity of the final product .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing purification techniques such as crystallization and chromatography . The industrial process also focuses on cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

Cathepsin B Inhibitor III undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific pH levels, and the use of catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions are typically derivatives of this compound with modified functional groups. These derivatives can exhibit different levels of inhibitory activity and selectivity towards cathepsin B .

Properties

IUPAC Name

(2S)-1-[(2S,3S)-3-methyl-2-[[(2S,3S)-3-(propylcarbamoyl)oxirane-2-carbonyl]amino]pentanoyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29N3O6/c1-4-8-19-15(22)13-14(27-13)16(23)20-12(10(3)5-2)17(24)21-9-6-7-11(21)18(25)26/h10-14H,4-9H2,1-3H3,(H,19,22)(H,20,23)(H,25,26)/t10-,11-,12-,13-,14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEZGJKSEBRELAS-PEDHHIEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1C(O1)C(=O)NC(C(C)CC)C(=O)N2CCCC2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCNC(=O)[C@@H]1[C@H](O1)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N2CCC[C@H]2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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